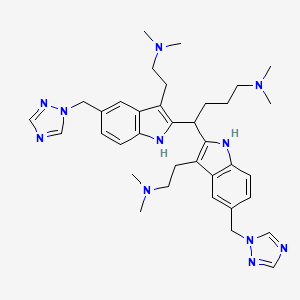
1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one is a chemical compound with the molecular formula C13H10D3NO and a molecular weight of 202.27 . It is used in the field of neurology research and is associated with various research areas such as neurotransmission, addiction, Alzheimer’s, memory, learning and cognition, Parkinson’s, schizophrenia, and pain and inflammation .
Molecular Structure Analysis
The molecular structure of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one consists of a carbazole ring system with a methyl-d3 group attached to the 9-position . The exact structure would require more detailed information or a structural analysis such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one include a molecular weight of 202.27 and a molecular formula of C13H10D3NO . The compound has a boiling point of 383.5±11.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 .Applications De Recherche Scientifique
Light Emitting Applications
Recent advancements in carbazole-based molecules, particularly focusing on donor-acceptor (D-A) type materials, have shown significant promise in light-emitting applications. Carbazole units, owing to their bipolar charge transport properties, play a crucial role in organic light emitting diodes (OLEDs), including thermally activated delayed fluorescence (TADF) applications and as host material in phosphorescent OLEDs. These carbazole-based compounds are highly valued for their performance and efficiency in light-emitting devices (Ledwon, 2019).
Synthesis Methods
The synthetic methods for preparing carbazole derivatives, such as 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one, have evolved significantly. From traditional methods to microwave-assisted synthesis and catalysis, researchers have developed efficient approaches for the preparation of tetrahydrocarbazoles. These advancements enable the synthesis of tetrahydrocarbazoles with high yields and reduced time, contributing greatly to synthetic and medicinal chemistry (Kumar, Kumar, & Chowdhary, 2022).
Chemosensor Development
Carbazole derivatives are instrumental in the development of chemosensors for detecting a wide array of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors underline the versatility and potential of carbazole-based compounds in analytical and diagnostic applications (Roy, 2021).
Hydrogen Storage
The kinetics and catalysis of hydrogen storage in organic liquids, particularly focusing on N-ethylcarbazole and carbazole as liquid organic hydrogen carriers (LOHCs), reveal the potential of carbazole derivatives in energy storage technologies. The study demonstrates the feasibility of hydrogenation and dehydrogenation reactions, making carbazole-based LOHCs promising candidates for efficient and sustainable hydrogen storage solutions (Sotoodeh & Smith, 2013).
Antioxidant Activities
The synthesis and evaluation of antioxidant activities of multi-substituted carbazole alkaloids highlight the therapeutic potential of carbazole derivatives. The structure-activity relationships of these compounds suggest their utility in designing novel antioxidants, showcasing the medicinal chemistry applications of carbazoles in developing new treatments for oxidative stress-related conditions (Hieda, 2017).
Propriétés
IUPAC Name |
9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJUJCWZKJMCLC-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CCC2)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)CCC2)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731513 |
Source


|
| Record name | 9-(~2~H_3_)Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one | |
CAS RN |
1225443-54-8 |
Source


|
| Record name | 9-(~2~H_3_)Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)



![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)


![2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol](/img/structure/B584323.png)


